molecular formula C6H9NO2 B13296685 Ethyl 4-aminobut-2-ynoate

Ethyl 4-aminobut-2-ynoate

Cat. No.: B13296685
M. Wt: 127.14 g/mol
InChI Key: NQCYDACYMXBVAN-UHFFFAOYSA-N
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Description

Ethyl 4-aminobut-2-ynoate is an organic compound with the molecular formula C6H9NO2. It is a derivative of butynoic acid and contains both an amino group and an ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminobut-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine (Et3N) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-aminobut-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Scientific Research Applications

Ethyl 4-aminobut-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-aminobut-2-ynoate involves its interaction with molecular targets through its amino and ester groups. These functional groups allow the compound to participate in various chemical reactions, including cyclization and condensation, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-aminobut-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to similar compounds with double bonds. This makes it a valuable intermediate in the synthesis of complex molecules.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research

Biological Activity

Ethyl 4-aminobut-2-ynoate, also known as this compound hydrochloride, is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a triple bond between the second and third carbon atoms, an amino group, and an ester functionality. This arrangement is crucial for its reactivity and biological interactions.

Property Details
Molecular Formula C5_5H7_7N\O2_2
Molar Mass 113.11 g/mol
Functional Groups Amino group, Ester group
Reactivity Undergoes oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound can function as an inhibitor or activator within specific biochemical pathways. Its amino group enhances binding affinity to target proteins, while the ester group may facilitate interactions with lipid membranes.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Enzyme Interactions : The compound has been studied for its potential to inhibit or activate enzymes involved in metabolic pathways. Its structural features allow it to interact effectively with enzyme active sites.
  • Antiproliferative Effects : this compound has shown promise in antiproliferative assays against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
  • Synthesis of Bioactive Compounds : It serves as a versatile building block in the synthesis of thiazole derivatives, which exhibit a range of biological activities including antimicrobial and anticancer properties .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cells. The compound was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent relationship between compound concentration and cell viability reduction .

Case Study 2: Synthesis of Thiazole Derivatives

This compound was utilized in a reaction with isothiocyanates to produce various thiazole derivatives. These derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the compound's utility in drug discovery .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds based on their structural features and biological activities:

Compound Name Structural Features Biological Activity
Ethyl 4-AminobutanoateLacks triple bond; contains amino group onlyModerate enzyme inhibition
Methyl 4-Aminobut-2-enonateContains double bond; increased lipophilicityAntimicrobial properties
Ethyl 3-AminobutanoateDifferent positioning of functional groupsLimited studies on bioactivity

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

ethyl 4-aminobut-2-ynoate

InChI

InChI=1S/C6H9NO2/c1-2-9-6(8)4-3-5-7/h2,5,7H2,1H3

InChI Key

NQCYDACYMXBVAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCN

Origin of Product

United States

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